4-Chloro-2-phenyl-6-piperidinopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-phenyl-6-piperidinopyrimidine is a heterocyclic compound with the molecular formula C15H16ClN3 and a molecular weight of 273.76 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It features a pyrimidine ring substituted with a chlorine atom at the 4-position, a phenyl group at the 2-position, and a piperidine ring at the 6-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-6-piperidinopyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,6-dichloro-2-methylthiopyrimidine.
Substitution Reactions: Sequential substitution reactions are performed under Suzuki conditions using phenylboronic acid in the presence of triphenylphosphine and palladium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments for larger-scale reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-6-piperidinopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine ring.
Common Reagents and Conditions
Substitution: Reagents such as phenylboronic acid and palladium catalysts are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the functional groups on the piperidine ring.
Scientific Research Applications
4-Chloro-2-phenyl-6-piperidinopyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-6-piperidinopyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-phenylpyrimidine: Lacks the piperidine ring, making it less versatile in certain applications.
2-Phenyl-4-piperidinopyrimidine: Does not have the chlorine atom, affecting its reactivity and binding properties.
Uniqueness
4-Chloro-2-phenyl-6-piperidinopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-2-phenyl-6-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c16-13-11-14(19-9-5-2-6-10-19)18-15(17-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEZBJWEWQNVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.